molecular formula C21H28N2O B14660267 Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone CAS No. 40759-55-5

Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone

Cat. No.: B14660267
CAS No.: 40759-55-5
M. Wt: 324.5 g/mol
InChI Key: XUDUQINUEOHBBQ-UHFFFAOYSA-N
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Description

. This compound is a derivative of benzophenone and is characterized by the presence of two dimethylamino groups attached to the phenyl rings. Michler’s ketone is a colorless solid that is primarily used as an intermediate in the production of dyes and pigments .

Preparation Methods

The synthesis of Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be summarized as follows:

COCl2+2C6H5NMe2(Me2NC6H4)2CO+2HCl\text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} COCl2​+2C6​H5​NMe2​→(Me2​NC6​H4​)2​CO+2HCl

In industrial settings, the production of Michler’s ketone follows similar synthetic routes, ensuring high yields and purity through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen sulfide for thione formation and hydride donors for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Michler’s ketone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone involves its role as a photosensitizer. The compound absorbs light and transfers energy to other molecules, facilitating photochemical reactions . This property is particularly useful in photopolymerization and other light-induced processes.

Comparison with Similar Compounds

Michler’s ketone can be compared with other similar compounds, such as:

The uniqueness of Michler’s ketone lies in its electron-rich nature and its effectiveness as a photosensitizer, which distinguishes it from other benzophenone derivatives .

Properties

CAS No.

40759-55-5

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone

InChI

InChI=1S/C21H28N2O/c1-13-9-17(10-14(2)19(13)22(5)6)21(24)18-11-15(3)20(23(7)8)16(4)12-18/h9-12H,1-8H3

InChI Key

XUDUQINUEOHBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)C(=O)C2=CC(=C(C(=C2)C)N(C)C)C

Origin of Product

United States

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